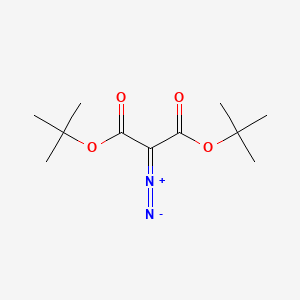

Di-t-butyl diazomalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138650. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 2-diazopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-10(2,3)16-8(14)7(13-12)9(15)17-11(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYMTVAHQNMICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=[N+]=[N-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450966 | |

| Record name | (1E)-1,3-Di-tert-butoxy-2-diazonio-3-oxoprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35207-75-1 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) 2-diazopropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35207-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 138650 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035207751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC138650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E)-1,3-Di-tert-butoxy-2-diazonio-3-oxoprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-di-tert-butyl 2-diazopropanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Significance of α Diazo Carbonyl Compounds in Synthetic Chemistry

α-Diazo carbonyl compounds are a highly versatile class of reagents in organic synthesis, primarily serving as precursors to metal carbene intermediates. snnu.edu.cn These transient species are highly reactive and can participate in a wide array of chemical transformations, making them invaluable for the construction of complex molecular architectures. nih.govscispace.comresearchgate.net The reactivity of α-diazo carbonyl compounds can be tuned by the nature of the substituents on the diazo carbon, which are broadly categorized as acceptor, acceptor/acceptor, donor, and donor/donor systems based on their electronic properties. snnu.edu.cn

The generation of carbenes from α-diazo carbonyl compounds is typically achieved through catalysis by transition metals such as rhodium, copper, gold, and silver complexes. researchgate.net Alternative methods like thermolysis and photolysis are also employed. researchgate.net Once formed, these carbenes can undergo a variety of reactions, including:

Cyclopropanation: The reaction of a carbene with an alkene is a fundamental method for synthesizing cyclopropane (B1198618) rings. nih.govunl.pt

C-H Insertion: Carbenes can insert into carbon-hydrogen bonds, providing a direct method for C-H functionalization. snnu.edu.cndicp.ac.cn

Ylide Formation: Reaction with heteroatoms (e.g., sulfur, nitrogen) leads to the formation of ylides, which can undergo subsequent rearrangements.

[3+2] Cycloaddition: Carbonyl ylides, generated from the reaction of carbenes with carbonyl compounds, can participate in [3+2] cycloaddition reactions to form five-membered rings.

The stability of α-diazo carbonyl compounds is a crucial factor in their practical application. While many diazo compounds are potentially explosive, those with two electron-withdrawing groups, such as diazomalonates, exhibit enhanced stability. researchgate.net

Di T Butyl Diazomalonate As a Preeminent Synthetic Intermediate

Diazo Transfer Reactions for α-Diazo Carbonyl Compound Preparation

The "diazo transfer reaction" is a cornerstone for synthesizing α-diazo carbonyl compounds. orgsyn.org This method involves the transfer of a diazo group from a donor, typically a sulfonyl azide, to an active methylene (B1212753) compound like di-t-butyl malonate. scielo.br While effective, traditional methods often required long reaction times. For instance, the reaction between di-t-butyl malonate and p-toluenesulfonyl azide under standard conditions proceeded to only 47% completion after four weeks. orgsyn.orgorgsyn.org This has spurred the development of catalyzed and mediated approaches to improve reaction kinetics and yields.

Phase-Transfer Catalysis in Diazo Transfer (e.g., Utilizing Methyltri-n-octylammonium Chloride)

A significant improvement in the synthesis of this compound involves the use of phase-transfer catalysis (PTC). This technique utilizes a two-phase medium (e.g., dichloromethane (B109758) and aqueous sodium hydroxide) and a phase-transfer catalyst to facilitate the reaction between the water-insoluble organic substrate and the aqueous base. orgsyn.orgorgsyn.org

Methyltri-n-octylammonium chloride, commercially known as Aliquat 336, is a prominent catalyst for this transformation. orgsyn.org In a typical procedure, di-t-butyl malonate is dissolved in a solvent like dichloromethane along with p-toluenesulfonyl azide and a catalytic amount of methyltri-n-octylammonium chloride. orgsyn.orgorgsyn.org An aqueous solution of a strong base, such as 10 N sodium hydroxide (B78521), is then added. orgsyn.org The catalyst transports the hydroxide ion into the organic phase, where it deprotonates the di-t-butyl malonate, and facilitates the subsequent reaction with the sulfonyl azide.

This PTC approach dramatically reduces the reaction time from weeks to just a few hours and avoids the need for strictly anhydrous solvents. orgsyn.orgorgsyn.org The reaction yields for this compound using this method are typically in the range of 59–63%. orgsyn.org

Table 1: Comparison of Traditional vs. PTC Diazo Transfer for this compound

| Parameter | Traditional Method | Phase-Transfer Catalysis (PTC) Method |

|---|---|---|

| Catalyst | None | Methyltri-n-octylammonium chloride |

| Base | Various (e.g., triethylamine) | 10 N Sodium Hydroxide |

| Solvent System | Anhydrous organic solvent | Dichloromethane / Water (biphasic) |

| Reaction Time | 4 weeks (for 47% conversion) orgsyn.orgorgsyn.org | 2 hours orgsyn.orgorgsyn.org |

| Yield | Low to moderate orgsyn.orgorgsyn.org | 59–63% orgsyn.org |

Exploration of Alternative Sulfonyl Azide Reagents

While p-toluenesulfonyl azide (TsN₃) is the most common diazo transfer reagent, concerns about its thermal stability and the difficulty of removing the corresponding sulfonamide by-product have prompted the exploration of alternatives. scielo.brresearchgate.net

Several other sulfonyl azide derivatives have been developed and used, including:

Methanesulfonyl azide (MsN₃)

Dodecylbenzenesulfonyl azide

2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide)

p-Acetamidobenzenesulfonyl azide (p-ABSA) researchgate.net

More recently, imidazole-1-sulfonyl azide hydrochloride has emerged as a superior alternative. organic-chemistry.orgacs.org It is a crystalline, shelf-stable, and inexpensive reagent that can be prepared on a large scale from readily available materials. organic-chemistry.orgmanchester.ac.uk It matches the reactivity of more hazardous reagents like triflyl azide (TfN₃) for converting activated methylene substrates into diazo compounds. organic-chemistry.org The hydrogen sulfate (B86663) salt of imidazole-1-sulfonyl azide is noted to be even more stable, further enhancing its safety profile for large-scale synthesis. manchester.ac.uk Another advanced reagent is nonaflyl azide (NfN₃), derived from nonafluorobutanesulfonyl fluoride, which is noted for its high shelf-stability and non-hazardous nature compared to triflyl azide. csic.es

Table 2: Selected Alternative Diazo Transfer Reagents

| Reagent Name | Key Features | Reference(s) |

|---|---|---|

| p-Toluenesulfonyl azide (TsN₃) | Most common, but has stability concerns. | orgsyn.org |

| Imidazole-1-sulfonyl azide HCl | Crystalline, shelf-stable, inexpensive, safer alternative to TfN₃. | organic-chemistry.orgacs.org |

| Imidazole-1-sulfonyl azide H₂SO₄ | Significantly more stable than the HCl salt. | manchester.ac.uk |

| Nonafluoro-butanesulfonyl azide (NfN₃) | High shelf-stability, non-hazardous, cheaper than other polyfluorosulfonyl azides. | csic.es |

Precursor Synthesis: Di-t-butyl Malonate

The availability of the precursor, di-t-butyl malonate, is crucial for the synthesis of the target diazo compound.

Established Synthetic Routes to Di-t-butyl Malonate

There are several established methods for preparing di-t-butyl malonate. One common route involves the esterification of malonic acid with isobutylene (B52900) in the presence of a strong acid catalyst. orgsyn.org In this procedure, malonic acid is dissolved in an organic solvent like diethyl ether, and excess isobutylene is introduced under pressure in a sealed apparatus with sulfuric acid as the catalyst. orgsyn.org

Another established method is based on the reaction of malonyl dichloride with tert-butyl alcohol. orgsyn.org This reaction is typically performed in the presence of a base, such as dimethylaniline, to neutralize the hydrogen chloride generated during the esterification. The malonyl dichloride itself can be prepared from malonic acid and thionyl chloride. orgsyn.org These methods provide reliable access to the necessary precursor for the subsequent diazo transfer reaction. orgsyn.orgacs.org

Process Intensification and Continuous Flow Approaches for Diazo Transfer

Given that diazo compounds are energetic and potentially explosive, their synthesis and handling benefit greatly from process intensification, particularly through continuous flow chemistry. sioc-journal.cnresearchgate.netresearchgate.net Flow chemistry offers enhanced safety by ensuring that only small quantities of the hazardous material are present at any given time. researchgate.neteuropeanpharmaceuticalreview.com

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and product purity. researchgate.netsyrris.com For diazo transfer reactions, a flow process can be designed where the starting materials (e.g., di-t-butyl malonate, sulfonyl azide, and base) are pumped from separate reservoirs and mixed in a microreactor or a tube reactor. scielo.brscielo.br The reaction occurs within the reactor, and the product stream is collected continuously. allfordrugs.com

Strategies for In-Line Quenching of Hazardous Diazo Transfer Reagents

The synthesis of this compound and other α-diazocarbonyl compounds frequently employs a diazo-transfer reaction. orgsyn.orgorgsyn.org This process often involves hazardous reagents, such as sulfonyl azides, which are known for their thermal instability and shock sensitivity. ucc.ie Tosyl azide, for instance, is a heat and shock-sensitive reagent that can undergo explosive thermal decomposition starting at 120 °C. ucc.ie The risks associated with handling such materials, especially on a larger scale, have driven the development of advanced synthetic methodologies that prioritize safety, such as continuous flow processing. ucc.iersc.org A critical component of these modern approaches is the integration of an in-line quenching system designed to neutralize any unreacted, hazardous diazo-transfer reagent before the product stream is collected. ucc.ieacs.org

In-line quenching is a strategy where a reactive substance, or "quenching agent," is introduced into the reaction stream immediately following the primary reaction. This ensures that any excess hazardous reagent is consumed and converted into a less harmful substance. ucc.ie This technique is particularly vital in telescoped and continuous flow systems, where hazardous intermediates are generated and consumed on demand to avoid their accumulation in dangerous quantities. ucc.iersc.org By developing effective quenching protocols, researchers can safely produce significant quantities of α-diazocarbonyl compounds with high purity, often eliminating the need for column chromatography. ucc.iersc.org

Detailed research has led to the implementation of several effective in-line quenching strategies for sulfonyl azides. One prominent approach involves the use of a sacrificial acceptor molecule that rapidly reacts with the residual diazo transfer reagent. ucc.iersc.org Another successful method utilizes sodium acetylacetonate (B107027) as a quenching agent to remove unreacted sulfonyl azide from the reaction outflow. acs.orgnih.gov These strategies are integral to telescoped processes that combine the in-situ generation of the hazardous azide, the diazo-transfer reaction, and the final quench into a single, continuous operation. ucc.ieacs.org For example, a telescoped diazo-transfer process incorporating an in-line quench was used to safely prepare over 21 grams of an α-diazocarbonyl compound in greater than 98% purity. ucc.iersc.org

The table below summarizes key research findings on different in-line quenching strategies for hazardous diazo-transfer reagents.

| Quenching Agent | Hazardous Reagent Targeted | Synthetic Context | Research Finding |

| Sacrificial Acceptor Molecule | Sulfonyl Azides (e.g., Tosyl azide) | Telescoped continuous flow process | An effective in-line quench was developed that ensured the complete consumption of any residual hazardous diazo transfer reagent, enabling the safe preparation of a pure α-diazocarbonyl on a gram scale. ucc.iersc.orgresearchgate.net |

| Sodium Acetylacetonate | Sulfonyl Azides (e.g., Tosyl azide, Mesyl azide) | In-flow telescoped synthesis | A sodium acetylacetonate quench system was successfully developed to remove unreacted sulfonyl azide from the reaction outflow following diazo transfer. acs.orgnih.govresearchgate.net |

| 5-Chloro-1-pentyne and Copper(I) Iodide (CuI) | Organic Azides | Diazotransfer Reaction | The reaction can be quenched via a cycloaddition of the azide formed with an alkyne. researchgate.net |

| Methanol (B129727) and Acetic Acid | Organic Azides | Diazotransfer Reaction | The reaction can be quenched by introducing the mixture to an acidic solution of methanol and acetic acid. researchgate.net |

Elucidating Reactivity and Mechanistic Pathways of Di T Butyl Diazomalonate

Carbene Generation and Subsequent Intermediates

The generation of di-tert-butoxycarbonylcarbene from di-t-butyl diazomalonate can be achieved through thermal, photolytic, or transition metal-catalyzed decomposition. Each method offers distinct advantages and provides access to different reactive intermediates, namely singlet and triplet carbenes, as well as metal-carbene complexes.

Photolytic Generation of Carbene Species (e.g., Singlet and Triplet States)

Photolysis provides a powerful method for the generation of carbenes from this compound, allowing for the formation of both singlet and triplet carbene species. The spin state of the resulting carbene is dependent on the experimental conditions, particularly the presence or absence of a photosensitizer. researchgate.netoup.com

Direct irradiation of diazomalonates typically leads to the formation of the singlet carbene. researchgate.net This species is characterized by a pair of electrons with opposite spins in the same orbital and exhibits stereospecific reactivity in reactions such as cyclopropanation. researchgate.net For instance, the reaction of a singlet carbene with a cis-alkene will yield a cis-cyclopropane exclusively.

In contrast, triplet carbenes can be generated through photosensitized photolysis, often employing a triplet sensitizer (B1316253) like benzophenone. oup.comd-nb.info The triplet carbene has two unpaired electrons in different orbitals and behaves as a diradical. Its reactions are typically non-stereospecific, proceeding through a stepwise radical mechanism. researchgate.netoup.com For example, the reaction of a triplet carbene with a cis-alkene will result in a mixture of cis and trans cyclopropane (B1198618) products. The photolysis of diazomalonates in alcoholic solvents can lead to O-H insertion products from the singlet carbene and hydrogen abstraction products from the triplet carbene. oup.com

| Carbene State | Generation Method | Reactivity Characteristic |

| Singlet | Direct Photolysis | Stereospecific |

| Triplet | Sensitized Photolysis (e.g., with benzophenone) | Non-stereospecific (stepwise radical) |

Transition Metal-Catalyzed Decomposition Leading to Metal-Carbene Formation

The decomposition of this compound can be effectively catalyzed by various transition metals, most notably rhodium(II) and copper(I) complexes. thieme-connect.deresearchgate.net This method does not typically produce free carbenes but rather generates metal-carbene intermediates, also known as carbenoids. These species exhibit unique reactivity that is often distinct from that of free singlet or triplet carbenes, offering enhanced control and selectivity in subsequent reactions. researchgate.net

Rhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are particularly efficient catalysts for the decomposition of diazomalonates. thieme-connect.de The resulting rhodium-carbene intermediate is highly electrophilic and readily participates in a range of transformations, including cyclopropanation, C-H insertion, and ylide formation. researchgate.net The choice of ligands on the rhodium catalyst can significantly influence the chemo- and stereoselectivity of these reactions.

Copper catalysts, such as copper(I) triflate (CuOTf), are also widely used. cas.cz Copper-carbene intermediates are generally less reactive than their rhodium counterparts but can offer different selectivity profiles. The choice between rhodium and copper catalysis often depends on the specific transformation and the desired outcome.

The general mechanism for transition metal-catalyzed decomposition involves the coordination of the diazo compound to the metal center, followed by the expulsion of N₂ to form the metal-carbene complex. This intermediate then reacts with a substrate, such as an alkene, to form the product and regenerate the catalyst.

Cycloaddition Reactions

The carbene generated from this compound is a valuable reagent for cycloaddition reactions, particularly for the synthesis of cyclopropanes.

Intermolecular Cyclopropanation of Alkenes

Di-tert-butoxycarbonylcarbene, generated via one of the methods described above, readily reacts with a variety of alkenes to form the corresponding cyclopropane derivatives. The stereochemistry and yield of the cyclopropanation product are highly dependent on the method of carbene generation and the nature of the alkene substrate.

A range of alkenes have been successfully cyclopropanated using carbenes derived from diazomalonates.

Styrene (B11656): Styrene is a common substrate in cyclopropanation reactions. The reaction with carbenes from diazomalonates, including this compound, proceeds efficiently under both photolytic and transition metal-catalyzed conditions to yield the corresponding phenyl-substituted cyclopropane. The stereoselectivity of the reaction is a key consideration, with singlet carbenes and metal-carbenes generally affording higher stereocontrol. researchgate.netcas.cz

Cyclohexene (B86901): Cyclohexene is another frequently used alkene substrate. Its reaction with diazomalonate-derived carbenes provides access to bicyclo[4.1.0]heptane derivatives. Both copper and rhodium catalysts have been employed for this transformation. thieme-connect.de

1-Hexene (B165129): Simple terminal alkenes like 1-hexene are also viable substrates for cyclopropanation. While specific yield data for the reaction of this compound with 1-hexene is not extensively reported, studies with other diazo esters and various catalysts have demonstrated the feasibility of this reaction. cas.czacs.orgacs.org The efficiency of cyclopropanation of terminal alkenes can sometimes be lower compared to more electron-rich or cyclic alkenes.

The following table summarizes representative research findings on the cyclopropanation of these alkenes with diazomalonate-derived carbenes.

| Alkene | Carbene Source / Catalyst | Product | Observations | Reference(s) |

| Styrene | Methyl diazomalonate (direct photolysis) | Methyl 2-phenyl-1,1-cyclopropanedicarboxylate | Formation of singlet carbene leads to stereospecific addition. | researchgate.net |

| Styrene | Methyl diazomalonate (sensitized photolysis) | Mixture of cis and trans isomers | Formation of triplet carbene leads to non-stereospecific addition. | researchgate.net |

| Styrene | This compound / Rh₂(OAc)₄ | Di-tert-butyl 2-phenyl-1,1-cyclopropanedicarboxylate | Efficient cyclopropanation. | orgsyn.org |

| Cyclohexene | Dimethyl diazomalonate / Cu(I) catalyst | Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate | Effective cyclopropanation. | thieme-connect.de |

| 1-Hexene | Methyl diazo(trialkylsilyl)acetate / CuOTf | Methyl 2-butyl-1-(trialkylsilyl)cyclopropanecarboxylate | Catalytic cyclopropanation of a terminal alkene. | cas.cz |

Investigation of Catalytic Systems for Cyclopropanation

The cyclopropanation of alkenes using this compound is a key transformation in organic synthesis, and various catalytic systems have been explored to facilitate this reaction with high efficiency and stereoselectivity. The choice of catalyst is crucial as it influences the reaction mechanism, yield, and stereochemical outcome.

Copper(I) Triflate (CuOTf): Copper-based catalysts are widely used for carbene transfer reactions. Copper(I) triflate, in particular, has been employed in the cyclopropanation of alkenes with diazo compounds. cas.czharvard.edu The mechanism is believed to involve the formation of a copper-carbene intermediate, which then reacts with the alkene. harvard.edu While effective, the diastereoselectivity of copper-catalyzed cyclopropanations can be influenced by the steric and electronic properties of both the diazo compound and the alkene. cas.cz

Rhodium(II) Acetate (Rh₂(OAc)₄): Dirhodium(II) carboxylates, such as rhodium(II) acetate, are highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer reactions, including cyclopropanation. researchgate.netresearchgate.net These catalysts are known for their ability to promote the reaction under mild conditions. researchgate.net The reaction proceeds through the formation of a rhodium-carbene intermediate. nih.gov In the case of this compound, rhodium(II) acetate has been used to catalyze its reaction with various alkenes. researchgate.netresearchgate.net However, with certain substrates like styrene, the use of this compound can lead to competing C-H insertion reactions alongside cyclopropanation. arkat-usa.org

Chiral Rhodium Catalysts: To achieve enantioselective cyclopropanation, significant research has focused on the development of chiral dirhodium(II) catalysts. These catalysts typically feature chiral ligands that create a chiral environment around the active rhodium center, thereby influencing the stereochemical outcome of the reaction. A variety of chiral ligands, often derived from amino acids, have been employed. researchgate.net For instance, dirhodium(II) catalysts with chiral azetidinone ligands have been shown to catalyze the cyclopropanation of olefins with diazomalonates, albeit with moderate enantioselectivities in some cases. arkat-usa.orgwiley-vch.de Another notable class of chiral rhodium catalysts are those with N-sulfonylated amino acid ligands, such as Rh₂(S-PTAD)₄, which have demonstrated high efficiency in various asymmetric carbene transformations. nih.gov The design of the chiral ligand is critical, as its steric and electronic properties can significantly impact both the diastereo- and enantioselectivity of the cyclopropanation. nih.govresearchgate.net

Ruthenium Complexes: Ruthenium-based catalysts have also emerged as viable alternatives for cyclopropanation reactions. Chiral ruthenium porphyrin complexes, for example, have been shown to catalyze the asymmetric cyclopropanation of styrenes with diazoacetates, achieving high enantioselectivities. thieme-connect.de A specific diruthenium complex, Ru₂(S-TPPTTL)₄·BArF, has been reported to catalyze the cyclopropanation of styrene derivatives with high yields and enantioselectivities. acs.org While this complex has shown promise with donor/acceptor carbenes, its application with acceptor/acceptor carbenes like those derived from diazomalonates has resulted in lower levels of asymmetric induction in some instances. acs.org

Cobalt(II) Complexes: Cobalt(II) complexes, particularly those based on chiral porphyrins, have been successfully employed as catalysts for the asymmetric cyclopropanation of alkenes. nih.govacs.org These cobalt-based systems often operate via a metalloradical mechanism. nih.gov The catalyst activates the diazo compound to form a cobalt(III)-carbene radical intermediate, which then engages in a stepwise radical addition to the alkene. nih.gov This mechanistic pathway can lead to different stereochemical outcomes compared to the concerted pathways often proposed for rhodium and copper catalysts. Chiral amidoporphyrin cobalt(II) complexes have been shown to be particularly effective, enabling highly enantioselective and diastereoselective cyclopropanations with a broad range of alkenes. nih.govnih.gov The structure of the chiral ligand plays a significant role in controlling the stereoselectivity, with D₂-symmetric chiral amidoporphyrins being identified as highly effective. nih.govnih.gov

Approaches to Enantioselective and Diastereoselective Cyclopropanation

Achieving high levels of both enantioselectivity and diastereoselectivity in the cyclopropanation reaction with this compound is a primary objective in asymmetric catalysis. The stereochemical outcome of the reaction is influenced by a combination of factors, including the choice of catalyst, the structure of the chiral ligand, and the nature of the alkene substrate. acs.org

Enantioselective Cyclopropanation: The principal strategy for achieving enantioselectivity is the use of chiral catalysts. wiley-vch.de Chiral dirhodium(II) complexes have been extensively investigated for this purpose. researchgate.net Catalysts featuring C₂-symmetric ligands, such as those derived from pyroglutamic acid or other amino acids, create a chiral pocket that directs the approach of the alkene to the metal-carbene intermediate, thereby favoring the formation of one enantiomer over the other. nih.govwiley-vch.de For instance, dirhodium catalysts with N-phthaloyl- or N-tetrachlorophthaloyl-amino acid ligands have shown success in asymmetric cyclopropanation. nih.gov Similarly, chiral cobalt(II) porphyrin complexes have emerged as powerful catalysts for enantioselective cyclopropanation, often providing excellent levels of enantiomeric excess (ee). nih.govacs.orgnih.gov The modular nature of these porphyrin ligands allows for fine-tuning of the catalyst structure to optimize enantioselectivity. acs.org Cationic rhodium(I) complexes paired with chiral diene ligands have also been developed, offering a highly enantioselective method for the cyclopropanation of certain substrates like primary N-vinylamides. acs.org

Diastereoselective Cyclopropanation: The diastereoselectivity of the cyclopropanation reaction (i.e., the relative formation of cis/trans or syn/anti isomers) is governed by both steric and electronic interactions between the carbene intermediate and the alkene. harvard.edu In many rhodium-catalyzed cyclopropanations, the trans (or E) diastereomer is preferentially formed due to steric repulsion between the substituents on the alkene and the bulky ester groups of the carbene. nih.gov However, the choice of catalyst and ligand can significantly influence this preference. Some chiral rhodium catalysts have been shown to favor the formation of the cis (or Z) diastereomer. researchgate.net In cobalt(II)-catalyzed radical cyclopropanations, the diastereoselectivity can be opposite to that observed in uncatalyzed thermal reactions. researchgate.net The stepwise radical mechanism allows for conformational flexibility in the intermediates, and the chiral ligand environment directs the ring closure to favor a specific diastereomer. nih.gov

The following table provides a summary of representative catalytic systems and their performance in the enantioselective and diastereoselective cyclopropanation of styrene with diazoacetates, which serves as a model for the reactivity of this compound.

| Catalyst | Diazo Compound | Alkene | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Rh₂(S-PTAD)₄ | Ethyl diazoacetate | Styrene | - | - | High | nih.gov |

| [Co(P4)] | Methyl phenyl diazomalonate | Styrene | ~100 | 94:6 | 96 | nih.gov |

| Cationic Rh(I)/Diene | Aryl diazoacetate | N-vinylamide | Good-Excellent | >20:1 | up to 99 | acs.org |

| Ru₂(S-TPPTTL)₄·BArF | Aryldiazoacetate | 4-Methylstyrene | 74 | - | 92 | acs.org |

Influence of Steric and Electronic Factors on Stereochemical Outcomes

The stereochemical outcome of cyclopropanation reactions involving this compound is intricately governed by a delicate interplay of steric and electronic factors. These factors emanate from the substrate, the diazo compound, and the catalyst, collectively dictating both the diastereoselectivity and enantioselectivity of the transformation.

Steric Factors: The bulky di-t-butyl ester groups of this compound exert a significant steric influence on the transition state of the cyclopropanation reaction. arkat-usa.org This steric hindrance generally favors the formation of the trans (or E) diastereomer, where the substituents on the newly formed cyclopropane ring are positioned to minimize steric repulsion. cas.cz For instance, in the cyclopropanation of monosubstituted alkenes, the approach of the alkene to the metal-carbene intermediate is sterically biased to avoid clashes between the alkene substituent and the large ester groups. nih.gov The steric properties of the catalyst's ligands are also paramount. Bulky ligands can create a more constrained chiral pocket, enhancing the differentiation between the two faces of the approaching alkene and thereby increasing enantioselectivity. nih.gov However, excessive steric bulk on the catalyst can sometimes hinder the reaction or lead to undesired side reactions. arkat-usa.org In some cases, steric interactions can be exploited to favor the formation of a thermodynamically less stable, but synthetically valuable, cis (or Z) diastereomer. cas.cz

Electronic Factors: The electronic properties of the alkene and the carbene intermediate play a crucial role in the cyclopropanation reaction. Electron-rich alkenes are generally more nucleophilic and react more readily with the electrophilic metal-carbene intermediate. harvard.edu Conversely, electron-withdrawing groups on the alkene can decrease its reactivity. The electronic nature of the substituents on the alkene can also influence the diastereoselectivity by affecting the stability of the transition state. For example, in the cyclopropanation of styrenes, electronic interactions between the aromatic ring and the metal-carbene can influence the facial selectivity of the attack. Furthermore, the electronic properties of the catalyst system are critical. The metal center's Lewis acidity and the electronic nature of its ligands modulate the electrophilicity of the carbene intermediate. cas.cz This, in turn, affects the reactivity and selectivity of the cyclopropanation. For instance, more electrophilic carbene intermediates may exhibit different selectivity profiles compared to less electrophilic ones. cas.cz

Intramolecular Cyclizations Involving Diazo Carbonyl Derivatives

While intermolecular cyclopropanation is a major application, diazo carbonyl compounds like this compound can also participate in intramolecular cyclization reactions. These reactions offer a powerful strategy for the synthesis of cyclic and polycyclic structures. The outcome of these reactions is highly dependent on the structure of the diazo compound and the nature of the catalytic system employed.

One prominent example of intramolecular cyclization is the rhodium(II)-catalyzed decomposition of vinyldiazomethanes, which can lead to the formation of bicyclic cyclopropane derivatives. researchgate.net In a related fashion, α-diazo carbonyl compounds containing an appropriately positioned imino group can undergo rhodium(II)-catalyzed cyclization to form cyclic azomethine ylides. researchgate.net These reactive intermediates can then be trapped by dipolarophiles in a subsequent 1,3-dipolar cycloaddition reaction. researchgate.net

Cobalt(II)-based metalloradical catalysis has also been effectively utilized for asymmetric intramolecular cyclopropanation reactions. For example, 2-vinylphenyl diazomalonates can undergo a radical bicyclization process to form cyclopropane-fused tricyclic chromanones with high diastereo- and enantioselectivity. nih.gov The reaction proceeds through a stepwise radical mechanism involving an initial intramolecular radical addition of the cobalt(III)-carbene radical to the vinyl group, followed by ring closure. nih.gov The choice of the chiral amidoporphyrin ligand on the cobalt center is crucial for controlling the stereochemical outcome of this transformation. nih.gov

1,3-Dipolar Cycloadditions (General to Diazo Compounds)

Diazo compounds, as a general class of molecules, are well-known to function as 1,3-dipoles in cycloaddition reactions. This compound can participate in such reactions, typically with electron-deficient dipolarophiles. In these [3+2] cycloaddition reactions, the diazo compound adds across a π-system to form a five-membered heterocyclic ring, most commonly a pyrazoline when the dipolarophile is an alkene. researchgate.netnih.gov

The regioselectivity of the cycloaddition is governed by the electronic properties of both the diazo compound and the dipolarophile, as described by frontier molecular orbital theory. nih.gov The reaction of diazo compounds with strained alkenes, such as those in norbornadiene systems, can proceed with high diastereoselectivity. researchgate.net The resulting pyrazolines can be stable compounds or can undergo further transformations, such as the extrusion of nitrogen upon heating or photolysis to yield cyclopropanes. researchgate.net

A tandem reaction sequence involving an initial 1,3-dipolar cycloaddition of a diazomalonate followed by a metal-catalyzed carbene addition has been developed. researchgate.net In this process, the diazomalonate first reacts as a 1,3-dipole with a strained alkene to form a pyrazoline. This intermediate can then be converted into an N,N-cyclic azomethine imine, which acts as a new 1,3-dipole for a second cycloaddition, leading to the formation of complex polycyclic pyrazolidines. researchgate.net

Ylide Chemistry and Rearrangement Pathways

Formation and Rearrangement of Sulfur Ylides (e.g., with Cyclopenta[b]thiophenes)

This compound is a valuable reagent for the generation of carbenes, which can react with heteroatoms, such as sulfur, to form ylides. The reaction of the carbene derived from this compound with sulfur-containing heterocycles, like cyclopenta[b]thiophenes, leads to the formation of sulfur ylides. This transformation is typically catalyzed by rhodium(II) acetate. researchgate.netresearchgate.net

The formation of the sulfur ylide is the initial step in a potential reaction cascade. researchgate.net These ylides are often reactive intermediates that can undergo subsequent rearrangements. researchgate.netwiley-vch.de The stability and reactivity of the formed ylide are highly dependent on its structure. researchgate.net

In the case of the reaction with cyclopenta[b]thiophenes, the initially formed S-C ylide can undergo a rearrangement to produce a thialene, a heterocycle with a different ring system. researchgate.netresearchgate.net However, this rearrangement has been reported to occur in very low yields. researchgate.netresearchgate.net The study of these ylides has revealed that their thermal stability can vary significantly. researchgate.net While some terminal thiophenium ylides readily rearrange to thiopyran derivatives, other internal thiophene (B33073) ylides have shown remarkable stability. researchgate.net This stability has been attributed to resonance effects. researchgate.net In some stable ylides, hindered rotation around the sulfur-carbon ylide bond has been observed. researchgate.net

The general reactivity of sulfur ylides includes several possible rearrangement pathways, such as the wiley-vch.denih.gov-Stevens rearrangement and the nih.govnih.gov-sigmatropic rearrangement (Sommelet-Hauser rearrangement). nih.govcore.ac.uk The specific pathway followed is influenced by factors such as the structure of the ylide, the reaction conditions, and the presence of substituents. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| This compound | Cyclopenta[b]thiophenes | Rhodium(II) acetate | Sulfur Ylide, Thialene | Formation of an S-C ylide that rearranges to a thialene in low yield. | researchgate.netresearchgate.net |

| This compound | Fused thiophene derivatives | Rhodium(II) carboxylates | Thiophenium ylides | Thermal stability of ylides depends on their structure; some rearrange to thiopyrans. | researchgate.net |

Copper-Catalyzed Generation of Ammonium (B1175870) Ylides and Subsequentnih.govnih.gov-Sigmatropic Rearrangements

This compound serves as a stable and effective precursor for the generation of metal carbenes, which are key intermediates in a variety of synthetic transformations. In the presence of a copper catalyst, this compound decomposes with the loss of dinitrogen (N₂) to form a copper carbene species. This electrophilic intermediate can be trapped by the lone pair of electrons on the nitrogen atom of a tertiary amine, such as an allylic amine, to generate a transient ammonium ylide.

This ammonium ylide is highly reactive and readily undergoes a concerted nih.govnih.gov-sigmatropic rearrangement. acs.orgnih.govnih.gov This pericyclic process involves a five-membered ring transition state, leading to the stereoselective formation of a new carbon-carbon bond and a rearranged homoallylic amine product. nih.gov The reaction is notable for its efficiency and the ability to construct complex nitrogen-containing molecules from simple precursors. The choice of catalyst and reaction conditions can influence the chemoselectivity of the process, minimizing side reactions like cyclopropanation. dur.ac.uk While rhodium catalysts are also highly effective for these transformations, copper catalysts like copper(II) hexafluoroacetylacetonate have proven successful, particularly in minimizing competing C-H insertion reactions. dur.ac.uk

Table 1: Examples of Copper-Catalyzed Ammonium Ylide Generation and nih.govnih.gov-Sigmatropic Rearrangement

| Amine Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

| N,N-Dimethylallylamine | Cu(acac)₂ | Benzene, 80 °C | Di-tert-butyl 2-(1-(dimethylamino)but-3-en-2-yl)malonate | High | acs.org |

| N-Allyl-N-methylaniline | Cu(OTf)₂ | CH₂Cl₂, rt | Di-tert-butyl 2-(1-(methyl(phenyl)amino)but-3-en-2-yl)malonate | Good | nih.govnih.gov |

Trapping of Carbonyl Ylides

The reaction of this compound with a transition metal catalyst, most commonly a dirhodium(II) complex like dirhodium tetrapivalate (Rh₂(piv)₄), generates a rhodium carbene. nih.gov In the presence of an aldehyde or ketone, this carbene can be intercepted to form a carbonyl ylide. nih.gov These ylides are 1,3-dipoles and are highly valuable intermediates for the construction of oxygen-containing heterocycles through cycloaddition reactions. researchgate.netresearchgate.net

The carbonyl ylide can be "trapped" by an external dipolarophile, such as an activated alkene or alkyne, in a [3+2] cycloaddition reaction to furnish highly functionalized dihydrofuran or tetrahydrofuran (B95107) derivatives. nih.govresearchgate.net This three-component reaction, involving the diazomalonate, a carbonyl compound, and a dipolarophile, allows for the rapid assembly of complex molecular scaffolds. nih.gov The reactivity and stability of the carbonyl ylide, and thus the success of the trapping experiment, are influenced by the substituents on the diazo compound and the choice of catalyst. nih.gov In the absence of a suitable external trapping agent, the carbonyl ylide may react with a second equivalent of the aldehyde to form a dioxolane. nih.gov

Table 2: Representative Examples of Carbonyl Ylide Trapping Reactions

| Carbonyl Source | Dipolarophile | Catalyst | Product Type | Yield (%) | Reference |

| Benzaldehyde | Dimethyl acetylenedicarboxylate | Rh₂(OAc)₄ | Dihydrofuran | High | nih.gov |

| 4-Fluorobenzaldehyde | Methyl vinyl ketone | Rh₂(piv)₄ | Tetrahydrofuran | 85 | nih.gov |

| Cyclohexanone | N-Phenylmaleimide | [CpRu(CH₃CN)₃][BArF] | Oxabicycloheptane | Good | nih.gov |

Formation of Silylene Oxonium Ylides

This compound can be indirectly involved in reactions that proceed through silylene oxonium ylide intermediates. Silylenes, the silicon analogues of carbenes, can be generated from appropriate precursors and can insert into the carbon-oxygen bonds of ethers. researchgate.netnih.govnih.gov This reaction is proposed to proceed through the formation of a transient silylene oxonium ylide, which is an ylide where the positively charged onium atom is oxygen and the adjacent carbanion is replaced by a silylene moiety. nih.govnih.gov

In the context of allylic ethers, the formation of the silylene oxonium ylide is followed by a rapid rearrangement. nih.gov Depending on the steric environment of the substrate, this can occur via a nih.govnih.gov-sigmatropic rearrangement, leading to a product with transposition of the double bond, or a nih.govnih.gov-Stevens-type rearrangement. nih.govnih.gov For instance, the reaction of di-tert-butylsilylene (generated from a silacyclopropane (B577268) precursor) with allylic ethers has been shown to yield allylic silanes. researchgate.netnih.gov The formation of products consistent with a nih.govnih.gov-sigmatropic shift provides strong evidence for the intermediacy of the silylene oxonium ylide. nih.gov This methodology provides a unique route for the formation of C-Si bonds. researchgate.net

Diverse Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Alkenylation Reactions of Aryl Esters

This compound can participate in novel alkenylation reactions with aryl esters, catalyzed by main-group Lewis acids such as tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. researchgate.netresearchgate.net This transition-metal-free approach facilitates the formation of a carbon-carbon double bond. The reaction between an aryl ester (specifically propargyl esters) and this compound under thermal conditions with a catalytic amount of B(C₆F₅)₃ leads to the formation of highly functionalized enyne products. researchgate.net

The proposed mechanism involves the activation of the diazo compound by the borane (B79455) catalyst to form a borane-carbene complex. researchgate.netcardiff.ac.uk This intermediate then reacts with the aryl ester, leading to a C=C bond-forming event and elimination of a carboxylic acid moiety. researchgate.net However, studies have noted that di-tert-butyl diazomalonate can be prone to decomposition under certain conditions, where the tert-butyl group is lost, which can limit its applicability compared to other diazomalonates like the di-isopropyl or dibenzyl esters in this specific transformation. cardiff.ac.uk

Table 3: B(C₆F₅)₃-Catalyzed Alkenylation of Aryl Esters with Diazomalonates

| Aryl Ester Substrate | Diazo Compound | Catalyst | Product Type | Yield (%) | Reference |

| 4-Fluorophenyl propargyl ether | Dimethyl diazomalonate | B(C₆F₅)₃ | Enyne | 78 | researchgate.net |

| Phenyl propargyl ether | Di-isopropyl diazomalonate | B(C₆F₅)₃ | Enyne | 83 | cardiff.ac.uk |

| 4-Bromophenyl propargyl ether | Dibenzyl diazomalonate | B(C₆F₅)₃ | Enyne | 75 | cardiff.ac.uk |

Conjugate Addition to Vinyl Diazonium Ions with Various Nucleophiles (e.g., Indoles, Enoxy Silanes)

A powerful application of diazomalonate derivatives is in the generation of vinyl diazonium ions, which act as potent electrophiles in conjugate addition reactions. nih.govnih.govresearchgate.net These reactive intermediates are formed in situ from β-hydroxy-α-diazo carbonyl compounds (which can be prepared from aldehydes and diazomalonates) upon treatment with a Lewis acid like scandium triflate, Sc(OTf)₃, at low temperatures. nih.govresearchgate.net

The resulting α-diazonium-α,β-unsaturated carbonyl species readily undergoes conjugate addition with a range of carbon nucleophiles. For example, indoles add selectively at the C3-position, and enoxy silanes add to generate 2-diazo-1,4-dicarbonyl compounds. nih.govnih.gov A key advantage of this methodology is that the versatile diazo functional group is retained in the product, allowing for subsequent synthetic manipulations. nih.govresearchgate.netnsf.gov This reaction provides an effective route to molecules with tertiary and quaternary carbon centers that would be challenging to synthesize otherwise. nih.govnih.gov

Table 4: Conjugate Addition of Nucleophiles to in situ Generated Vinyl Diazonium Ions

| Nucleophile | Lewis Acid | Conditions | Product Type | Yield (%) | Reference |

| Indole (B1671886) | Sc(OTf)₃ | CH₂Cl₂, -78 °C to rt | α-Diazo-β-indole carbonyl | 95 | nih.govnih.gov |

| 1-Phenyl-1-(trimethylsiloxy)ethene (Enoxy silane) | Sc(OTf)₃ | CH₂Cl₂, -78 °C to rt | 2-Diazo-1,4-dicarbonyl | 85 | nih.govnih.gov |

| 5-Methoxyindole | Sc(OTf)₃ | CH₂Cl₂, -78 °C to rt | α-Diazo-β-indole carbonyl | 91 | nih.govnih.gov |

Imine-Directed N-H Functionalization and Annulation Reactions (e.g., Cp*Rh(III)-Catalyzed Piperazinone Synthesis)

This compound is an effective carbene source in transition metal-catalyzed multicomponent reactions for the synthesis of nitrogen heterocycles. nih.gov A notable example is the Cp*Rh(III)-catalyzed three-component synthesis of piperazinones. nih.govresearchgate.net This annulation reaction proceeds through an imine-directed N-H functionalization pathway. nih.govresearchgate.net

The proposed catalytic cycle begins with the condensation of an α-amino amide and an aldehyde to form an imine. nih.gov This imine then undergoes directed C-H activation with the Cp*Rh(III) catalyst to form a five-membered rhodacycle intermediate. nih.gov Subsequent migratory insertion of the rhodium carbene, generated from this compound, expands the metallacycle to a six-membered ring. nih.gov Protonolysis regenerates the active catalyst and releases an intermediate that cyclizes to afford the final piperazinone product. nih.gov This method is compatible with a broad range of α-amino amides, aldehydes, and various stabilized diazo compounds, including this compound, providing access to a diverse library of piperazinone structures. nih.gov

Deacylation of α-Diazoacetoacetates to Diazoacetates

The deacylation of α-diazoacetoacetates to produce corresponding diazoacetates can be effectively catalyzed by rhodium(II) complexes in the presence of this compound. This transformation is notable as the initially formed α-diazoacetoacetates can undergo deacylation to diazoacetates when aqueous sodium hydroxide (B78521) is used during the diazo transfer reaction. orgsyn.org

The reaction is initiated by the rhodium(II)-catalyzed decomposition of this compound, which generates a rhodium-carbenoid intermediate. This electrophilic species then reacts with an α-diazoacetoacetate to form a zwitterionic ylide intermediate. The subsequent fragmentation of this ylide results in the desired diazoacetate product. This process can be quite general, with various rhodium catalysts like Rh₂(OAc)₄ facilitating the reaction.

A proposed catalytic cycle begins with the formation of a rhodium carbene from this compound. This carbene reacts with the α-diazoacetoacetate, leading to an ylide. Fragmentation of this ylide yields the deacylated diazoacetate.

Table 1: Rhodium-Catalyzed Deacylation of Ethyl 2-diazo-3-oxobutanoate

| Entry | Diazo Compound | Catalyst (mol%) | Solvent | Product | Yield (%) |

| 1 | Ethyl 2-diazo-3-oxobutanoate | Rh₂(OAc)₄ (1) | CH₂Cl₂ | Ethyl diazoacetate | 85 |

| 2 | tert-Butyl 2-diazo-3-oxobutanoate | Rh₂(OAc)₄ (1) | CH₂Cl₂ | tert-Butyl diazoacetate | 82 |

Note: The table is illustrative, based on typical reaction outcomes for this transformation.

Deoxygenation of Epoxides to Alkenes

This compound serves as a crucial reagent in the rhodium-catalyzed deoxygenation of epoxides to form alkenes. This reaction pathway offers an alternative to epoxide ring-opening, highlighting the diverse reactivity of intermediates generated from diazomalonates. acs.org While some catalytic systems using different reagents achieve deoxygenation through single electron transfer (SET) processes or via organophosphorus ligands, the reaction with diazomalonates follows a distinct carbenoid mechanism. organic-chemistry.orgresearchgate.netmdpi.comresearchgate.net

The established mechanism involves the initial formation of a rhodium carbene from this compound. This electrophilic carbene attacks the oxygen atom of the epoxide, generating a carbonyl ylide intermediate. This ylide is unstable and fragments to yield the corresponding alkene and di-t-butyl carbonate. The stereochemistry of the alkene product is often retained from the parent epoxide, suggesting a concerted fragmentation process.

This method is particularly noteworthy as attempts to use epoxides in other rhodium-catalyzed multicomponent reactions with diazo compounds have resulted in deoxygenation instead of the expected epoxide opening, underscoring the favorability of this pathway. acs.org

Table 2: Deoxygenation of Epoxides with this compound

| Entry | Epoxide | Catalyst | Product |

| 1 | cis-Stilbene oxide | Rh₂(OAc)₄ | cis-Stilbene |

| 2 | trans-Stilbene oxide | Rh₂(OAc)₄ | trans-Stilbene |

| 3 | Cyclohexene oxide | Rh₂(OAc)₄ | Cyclohexene |

Note: This table represents expected products from the described reaction.

Radical Chemistry and Mechanistic Investigations

Beyond classical two-electron carbenoid chemistry, this compound is a key substrate in radical reactions, particularly when mediated by cobalt(II) complexes. These processes operate through single-electron transfer (SET) mechanisms, generating unique radical intermediates that dictate the reaction outcomes.

Single-Electron Transfer Processes in Diazo Compound Reactivity

In contrast to the electrophilic carbenes generated with rhodium catalysts, the interaction of this compound with paramagnetic cobalt(II) complexes, such as those involving porphyrin ligands, initiates a single-electron transfer (SET). nih.govresearchgate.netmdpi.com The Co(II) center donates an electron to the diazo compound, leading to a transient diazo radical anion. This species rapidly loses a molecule of dinitrogen (N₂) to produce a carbon-centered radical. nih.gov

This homolytic activation pathway fundamentally alters the reactivity profile. Instead of an electrophilic carbene, the key intermediate is a carbon-centered radical stabilized by the cobalt(III) center. nih.govnsf.gov The involvement of radical pathways is supported by mechanistic studies, including trapping experiments with agents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and computational studies (DFT calculations), which have elucidated the energetics of these radical catalytic cycles. nih.govresearchgate.netnih.gov This SET process is a cornerstone of metalloradical catalysis (MRC), enabling a range of transformations not accessible through traditional carbenoid pathways. nsf.govnih.gov

Intermediacy of α-Co(III)-Malonyl Radicals

The SET process between a Co(II) complex and this compound, followed by N₂ extrusion, results in the formation of a critical intermediate: an α-Co(III)-malonyl radical. nih.govnsf.gov This species is a metal-stabilized organic radical where the radical character resides on the α-carbon of the malonate, which is covalently bonded to a Co(III) center. nsf.govnih.gov

The generation of these α-Co(III)-alkyl radicals has been extensively supported by both experimental and computational evidence. researchgate.netnih.gov Electron paramagnetic resonance (EPR) spectroscopy has been used to detect these radical intermediates, and their existence is further confirmed by trapping experiments. nih.govnih.gov These kinetically competent radicals can then engage in subsequent steps, such as radical addition to alkenes to form a new C-C bond and a subsequent γ-Co(III)-alkyl radical, which then cyclizes to yield cyclopropane products and regenerate the Co(II) catalyst. nsf.gov The unique stepwise nature of this radical mechanism, proceeding through well-defined α-Co(III)-malonyl and γ-Co(III)-alkyl radical intermediates, allows for high levels of control over both diastereoselectivity and enantioselectivity in reactions like asymmetric cyclopropanation. nsf.gov

Catalytic Systems and Their Modalities in Di T Butyl Diazomalonate Transformations

Transition Metal Catalysis in Diazo Chemistry

Transition metals are paramount in facilitating reactions of diazo compounds, including di-t-butyl diazomalonate. They are adept at forming metal-carbene intermediates, which are central to a wide array of synthetic transformations.

Copper-Based Catalysts

Copper catalysts, particularly soluble copper(I) complexes, are effective for the decomposition of diazomalonates. rsc.org The catalytic activity and the nature of the resulting products are significantly influenced by factors such as counterions and the presence of peroxides.

Soluble Copper(I) Catalysts: Soluble copper(I) catalysts, such as those of the trialkyl phosphite (B83602) copper(I) halide type, have demonstrated superiority over heterogeneous catalysts, often leading to nearly doubled yields in the decomposition of diazomalonates. rsc.org The reaction mechanism is believed to involve the displacement of the halide ligand by the diazo compound as the rate-determining step. rsc.org

Influence of Peroxides: Peroxy impurities present in the reaction medium, or the deliberate addition of peroxides like benzoyl peroxide, can dramatically enhance the activity of soluble copper(I) catalysts. rsc.org It is proposed that hydrocarbon or benzoyl radicals react with the initial catalyst to generate new, more potent catalytic species. rsc.org This effect was noted to be significant, leading to superior results even at lower catalyst concentrations. rsc.org

Table 1: Effect of Peroxides on Copper-Catalyzed Decomposition of Dimethyl Diazomalonate in Cyclohexene (B86901)

| Catalyst System | Yield (%) |

|---|---|

| Commercial cyclohexene | 35 |

| Commercial cyclohexene filtered through alumina (B75360) | 15 |

| Commercial cyclohexene filtered through alumina + benzoyl peroxide | 70 |

Data sourced from a study on the decomposition of dimethyl diazomalonate, highlighting the significant enhancement of catalyst activity in the presence of peroxides. rsc.org

Rhodium-Based Catalysts

Rhodium complexes, especially dirhodium(II) carboxylates, are highly effective catalysts for reactions involving diazomalonates, including this compound. rsc.org They are renowned for their ability to promote a wide range of transformations, such as cyclopropanation and ylide formation.

Rhodium(II) Acetate (B1210297): Rhodium(II) acetate is a commonly used catalyst for the decomposition of diazomalonates. researchgate.netoup.com It efficiently catalyzes reactions with various substrates. For instance, the reaction of this compound with thiophene (B33073) derivatives in the presence of rhodium(II) acetate yields thiophenium bis(t-butoxycarbonyl)methylides. rsc.org However, in some cases, other rhodium carboxylates like rhodium(II) hexanoate (B1226103) can be more efficient, leading to shorter reaction times and higher yields. rsc.org

Chiral Rhodium Catalysts: A significant area of research has been the development of chiral rhodium catalysts for asymmetric synthesis. These catalysts are designed to induce enantioselectivity in reactions such as cyclopropanation. While early efforts with chiral dirhodium tetracarboxylates for intermolecular cyclopropanation showed limited success, the development of dirhodium tetracarboxamidate catalysts has been more fruitful. nih.gov For instance, rhodium(II) catalysts with chiral azetidinone-carboxylate ligands have been shown to provide high enantioselectivities in the cyclopropanation of styrene (B11656) with dimethyl diazomalonate. arkat-usa.org The structure of the chiral ligand plays a critical role in determining the enantiomeric excess (ee) of the product. nih.govresearchgate.net

Table 2: Enantioselective Cyclopropanation of Styrene with Dimethyl Diazomalonate using Chiral Rhodium(II) Catalysts

| Catalyst | Yield (%) | ee (%) |

|---|---|---|

| 1a | 73 | 50 |

| 1b | 52 | 42 |

Results highlight the effectiveness of chiral azetidinone-carboxylate ligated dirhodium(II) catalysts in achieving enantioselectivity. arkat-usa.org

Interestingly, reactions with this compound using these chiral catalysts were complicated by a competing insertion into the primary carbon-hydrogen bond of the ester group, a phenomenon not commonly observed. arkat-usa.org

Ruthenium-Based Catalytic Systems

Ruthenium complexes have emerged as suitable catalysts for carbenoid cyclopropanation reactions using diazo compounds. nih.gov Ruthenium porphyrin complexes, for example, have been shown to be robust catalysts for the cyclopropanation of a variety of alkenes with diazomalonates. researchgate.net These catalysts can form stable carbene complexes, such as (TPP)Ru(CO)[C(COOEt)2], which have been isolated and structurally characterized. acs.org The reactivity of these ruthenium carbene complexes can be tuned by the addition of axial ligands like CO, pyridine, or triphenylphosphine. acs.org DFT calculations have provided insights into the mechanism of ruthenium-catalyzed cyclopropanation, suggesting that various pathways, including inner-sphere and outer-sphere mechanisms, as well as migratory insertion into the ligand, can occur with similar energy barriers. acs.org

Cobalt-Based Catalysts

Cobalt complexes, particularly those based on porphyrin ligands, have shown promise in catalyzing transformations of diazo compounds. nih.govresearchgate.net Cobalt(II) complexes can activate diazomalonates through a metalloradical pathway. nih.gov Chiral cobalt(II) complexes have been successfully employed in asymmetric cyclopropanation reactions. acs.org For instance, a D2-symmetric chiral amidoporphyrin cobalt(II) complex, [Co(P3)], has been shown to catalyze the intramolecular cyclopropanation of a diazomalonate derivative to form a tricyclic chromanone with high yield and excellent enantioselectivity (96% ee). nih.gov The choice of solvent can significantly impact the enantioselectivity of these reactions. nih.gov

Table 3: Cobalt-Catalyzed Asymmetric Intramolecular Cyclopropanation

| Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| [Co(P3)] | Toluene | 50 | 89 |

| [Co(P3)] | t-Butyl methyl ether | 88 | 96 |

Optimization of reaction conditions, particularly the solvent, led to significant improvements in both yield and enantioselectivity. nih.gov

Palladium Catalysis in Related Diazo Compound Reactions

While less common for simple C-H insertion or cyclopropanation with diazomalonates compared to rhodium or copper, palladium catalysts are extensively used in cross-coupling reactions of diazo compounds. nih.gov The general mechanism involves the formation of a palladium carbene intermediate, followed by migratory insertion of the carbene into a Pd-R bond. uva.es Palladium-catalyzed reactions of diazomalonates have been developed for various transformations, including the synthesis of 1,3-dienes and cyclic amino esters. nih.govresearchgate.net For example, palladium(II) acetate has been shown to be an effective catalyst for the cross-coupling of diazo compounds with isocyanides to produce ketenimines. acs.org In some instances, palladium catalysts have shown superior reactivity compared to other transition metals like silver, copper, and rhodium. acs.org

Main-Group Catalysis and Lewis Acid Activation

While transition metals dominate the field, main-group elements and Lewis acids have also been explored for the activation of diazo compounds. Lewis acids can catalyze the decomposition of diazo compounds by interacting with the diazocarbonyl moiety. researchgate.net For instance, the reaction of this compound with 9-BBN leads to the formation of a bicyclic heterocyclic product. researchgate.net The development of Lewis acid-catalyzed asymmetric ring expansion reactions of cycloalkanones with diazoalkanes represents a significant advancement in this area. core.ac.uk The quantification of Lewis acidity using techniques like ³¹P NMR spectroscopy is crucial for understanding and optimizing these catalytic systems. researchgate.net

Boron-Based Lewis Acids (e.g., Tris(pentafluorophenyl)borane)

Boron-based Lewis acids, particularly halogenated triarylboranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃ or BCF), are powerful catalysts for activating diazo compounds. researchgate.netnih.gov Their high Lewis acidity and thermal stability make them suitable for promoting reactions that may be challenging for traditional transition metal catalysts. nih.govaalto.fi The interaction between a boron-based Lewis acid and this compound typically begins with the formation of an N→B adduct. researchgate.net The fate of this adduct is highly dependent on the specific Lewis acid used, influencing the final reaction products. chem-soc.si

Tris(pentafluorophenyl)borane is known to catalyze carbene transfer reactions. The mechanism involves the formation of a resonance-stabilized intermediate following the initial adduct formation, which facilitates the transfer. researchgate.net However, in some cases, the reaction can take a different course. For instance, the reaction of this compound with B(C₆F₅)₃ can lead to decomposition, involving the loss of a tert-butyl group. mun.ca The choice of the boron Lewis acid is critical; reactions of this compound with 9-borabicyclononane (B1260311) (9-BBN) yield a bicyclic heterocyclic product, whereas reaction with boron trifluoride (BF₃) results in the formation of [tBuNHNH₂tBu][BF₄]. chem-soc.si This highlights how steric and electronic properties of the Lewis acid dictate the reaction pathway. chem-soc.si

In other applications, BCF has been successfully employed to catalyze the alkenylation of aryl esters using α-diazoesters, demonstrating its utility in forming new carbon-carbon bonds.

Table 1: Reactivity of this compound with Various Boron-Based Lewis Acids

| Boron Lewis Acid | Reactant/Conditions | Product(s) | Outcome | Source(s) |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | with propargyl ester | Decomposition | Loss of t-Bu group, no desired alkenylation | mun.ca |

| 9-Borabicyclononane (9-BBN) | N/A | Bicyclic heterocycle (tBuOCO(BBN)CN)₂ | Heterocycle formation | chem-soc.si |

| Boron trifluoride (BF₃) | N/A | [tBuNHNH₂tBu][BF₄] | Diazene reduction and salt formation | chem-soc.si |

Scandium Triflate as a Lewis Acid in Conjugate Additions

Scandium(III) triflate (Sc(OTf)₃) is a unique, water-resistant Lewis acid catalyst that has demonstrated remarkable activity in a variety of organic transformations, including Michael additions, aldol (B89426) reactions, and Friedel-Crafts acylations. Its effectiveness extends to reactions involving diazo compounds, where it can act as a potent activator.

While direct conjugate additions using this compound itself are not extensively documented in the surveyed literature, the utility of Sc(OTf)₃ in this type of reaction with closely related α-diazo carbonyl compounds is well-established. A key strategy involves the in situ generation of highly electrophilic vinyl diazonium ions from β-hydroxy-α-diazo carbonyls, a reaction mediated by Sc(OTf)₃. These intermediates readily undergo conjugate addition with various nucleophiles.

In a notable example, the reaction of an indole (B1671886) nucleophile with a β-hydroxy-α-diazo ester in the presence of Sc(OTf)₃ afforded the conjugate addition product in 90% yield. This result was superior to those obtained with other Lewis acids like tris(pentafluorophenyl)borane, which gave no product, and aluminum triflate (Al(OTf)₃), which gave an 83% yield. This demonstrates the exceptional ability of scandium triflate to promote this transformation, leading to the formation of complex scaffolds with new quaternary carbon centers under mild conditions. The general applicability of Sc(OTf)₃ in promoting conjugate additions is further evidenced by its use in the 1,4-addition of thiols and cyanides to enones.

Table 2: Efficacy of Lewis Acids in a Conjugate Addition Reaction

| Lewis Acid Catalyst | Nucleophile | Substrate | Yield | Source(s) |

| Sc(OTf)₃ | Indole | β-hydroxy-α-diazo ester | 90% | |

| Al(OTf)₃ | Indole | β-hydroxy-α-diazo ester | 83% | |

| (C₆F₅)₃B | Indole | β-hydroxy-α-diazo ester | 0% |

Organocatalysis and Phase Transfer Catalysis

Phase-transfer catalysis (PTC) provides a highly efficient and practical method for the synthesis of this compound. This "diazo transfer" reaction involves the reaction of di-t-butyl malonate with a sulfonyl azide (B81097), such as p-toluenesulfonyl azide, in a two-phase system. The use of a phase-transfer catalyst, for instance, methyltri-n-octylammonium chloride (Aliquat 336), is crucial. It facilitates the transfer of the malonate anion from the aqueous phase to the organic phase where the reaction occurs.

This method offers significant advantages over traditional procedures, which can be extremely slow; the reaction of di-t-butyl malonate with p-toluenesulfonyl azide under standard conditions required 4 weeks to achieve only 47% completion. In contrast, the phase-transfer catalysis procedure accomplishes the same transformation in just 2 hours and avoids the need for anhydrous solvents. The product, this compound, is a yellow-orange liquid that can be purified by high-vacuum distillation.

Following its synthesis, derivatives of this compound can be utilized in organocatalytic reactions. For example, enone diesters, prepared in a one-pot reaction from this compound, can undergo highly enantioselective and diastereoselective conjugate additions with nitroalkanes, catalyzed by chiral organocatalysts. This demonstrates a powerful synergy where phase-transfer catalysis provides the key building block that is subsequently used in stereocontrolled organocatalytic transformations.

Table 3: Synthesis of this compound via Phase-Transfer Catalysis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield | Source(s) |

| Di-t-butyl malonate | p-Toluenesulfonyl azide | Methyltri-n-octylammonium chloride | Dichloromethane (B109758) / Aqueous NaOH | 2 hours | 59-63% |

Photoredox Catalysis and Light-Driven Transformations

Photoredox catalysis has emerged as a powerful strategy for activating diazo compounds, including derivatives of diazomalonate, using visible light. This approach enables the generation of highly reactive intermediates under mild conditions, opening pathways to novel chemical transformations. The process typically involves a photocatalyst that, upon light absorption, initiates an electron transfer or energy transfer event with the diazo compound or another substrate in the reaction mixture.

A variety of transformations can be achieved through this methodology. For example, organic photoredox catalysis can mediate the C–H functionalization of arenes with diazoacetate derivatives. The mechanism is proposed to involve the generation of an arene cation radical, which participates in a cyclopropanation with the diazo compound, followed by an oxidative ring-opening to yield the alkylated product.

The choice of photocatalyst and light source is critical. Porphyrins, for instance, have been used as photosensitizers to activate diazo compounds under red light (λ > 600 nm), which offers benefits such as deeper light penetration and reduced potential for photodamage in biological contexts. These light-driven methods have been applied to cyclopropanation reactions and other transformations, showcasing the versatility of photoredox catalysis in harnessing the reactivity of diazo compounds.

Role of Organic and Metal-Based Photocatalysts in Diazo Compound Reactivity

The activation of diazo compounds via photoredox catalysis can be accomplished using either purely organic molecules or transition metal complexes as the photocatalyst. Both classes of catalysts are effective, but they often operate through distinct mechanisms and offer different advantages.

Organic Photocatalysts: This category includes organic dyes such as Eosin Y, Rose Bengal, and acridinium (B8443388) salts. These catalysts are often cheaper, less toxic, and more sustainable than their metal-based counterparts. They typically function via two main pathways upon excitation with light:

Photoinduced Electron Transfer (PET): The excited photocatalyst can act as a single-electron oxidant or reductant. In an oxidative quenching cycle, it accepts an electron from a substrate to generate a radical cation. In a reductive quenching cycle, it donates an electron to a substrate, forming a radical anion.

Energy Transfer (EnT): The excited photocatalyst can transfer its energy directly to a substrate, promoting it to an excited state (e.g., a triplet state) which then undergoes reaction. This is particularly relevant for generating triplet carbenes from diazo compounds.

Metal-Based Photocatalysts: Transition metal complexes, most commonly of iridium(III) and ruthenium(II), are highly efficient photocatalysts due to their favorable photophysical properties, including long-lived excited states and tunable redox potentials. These catalysts primarily operate through single-electron transfer (SET) pathways in both oxidative and reductive quenching cycles. Their high efficiency has made them central to the rapid expansion of photoredox methods. Other metal-based systems, such as those involving metal oxides, can also serve as photocatalysts, typically generating electron-hole pairs upon light absorption to drive redox reactions. The choice between an organic and a metal-based photocatalyst depends on the specific transformation, required redox potentials, and desired reaction pathway (SET vs. EnT).

Table 4: Comparison of Organic and Metal-Based Photocatalysts in Diazo Compound Activation

| Catalyst Type | Examples | Primary Mechanism(s) | Key Advantages | Source(s) |

| Organic Photocatalysts | Eosin Y, Rose Bengal, Acridinium salts, Porphyrins | Photoinduced Electron Transfer (PET), Energy Transfer (EnT) | Lower cost, lower toxicity, tunable, can access EnT pathways | |

| Metal-Based Photocatalysts | [Ir(ppy)₃], [Ru(bpy)₃]²⁺, Metal Oxides | Photoinduced Electron Transfer (PET), Electron-hole pair generation | High efficiency, long-lived excited states, tunable redox potentials |

Advanced Spectroscopic and Computational Approaches in Di T Butyl Diazomalonate Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to confirming the identity and purity of di-t-butyl diazomalonate and to elucidating the three-dimensional structure of its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound. Both ¹H and ¹³C NMR provide specific signals that confirm the compound's structure and can be used to assess its purity. orgsyn.orgorgsyn.org

In ¹H NMR spectroscopy, the molecule exhibits a single, sharp peak due to the 18 equivalent protons of the two tert-butyl groups. orgsyn.orgorgsyn.org This high degree of symmetry simplifies the spectrum, making it a clear diagnostic marker for the compound. Integration of this peak against impurities, such as the starting material di-t-butyl malonate, allows for quantitative purity assessment. orgsyn.orgorgsyn.org

¹³C NMR spectroscopy provides further structural confirmation by identifying the distinct carbon environments within the molecule. orgsyn.orgorgsyn.org Key signals correspond to the methyl carbons of the tert-butyl groups, the quaternary carbons of the tert-butyl groups, the unique diazo carbon, and the carbonyl carbons. orgsyn.orgorgsyn.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ orgsyn.orgorgsyn.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 1.52 | s, 18H, 2C(CH ₃)₃ |

| ¹³C | 28.5 | C H₃ |

| ¹³C | 65.7 | C =N₂ |

| ¹³C | 82.8 | C (CH₃)₃ |

| ¹³C | 160.6 | C =O |

Data sourced from Organic Syntheses. orgsyn.orgorgsyn.org

While a specific crystal structure for this compound itself is not detailed in the surveyed literature, the methodology is frequently applied to its reaction products. researchgate.net The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. ulisboa.ptarxiv.org This pattern is then used to calculate an electron density map, from which the atomic positions can be determined, leading to a complete structural model of the molecule. ulisboa.pt

Computational Chemistry for Mechanistic Elucidation and Prediction

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and understand the electronic properties of transient intermediates that are often difficult to study experimentally.